2-Chloro-6-hydroxy-4(3H)-pyrimidinone is a pyrimidine derivative characterized by the presence of a chlorine atom and a hydroxyl group on the pyrimidine ring. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry due to its biological activity and structural properties.
Source: The compound can be synthesized from various starting materials, including hydroxyurea and other pyrimidine derivatives. Its synthesis often involves chlorination reactions that introduce the chlorine atom into the pyrimidine structure.
Classification: 2-Chloro-6-hydroxy-4(3H)-pyrimidinone belongs to the class of heterocyclic compounds, specifically pyrimidines, which are six-membered rings containing nitrogen atoms. It is classified as a chlorinated derivative of pyrimidinone, with significant interest in medicinal chemistry.
The synthesis of 2-chloro-6-hydroxy-4(3H)-pyrimidinone can be achieved through several methods:
The molecular structure of 2-chloro-6-hydroxy-4(3H)-pyrimidinone can be described as follows:
The compound exhibits a planar structure typical of aromatic heterocycles, contributing to its stability and reactivity in chemical reactions.
2-Chloro-6-hydroxy-4(3H)-pyrimidinone participates in various chemical reactions:
Reactions involving this compound typically require basic conditions or catalysts to facilitate nucleophilic attack on the electrophilic carbon bonded to chlorine.
The mechanism of action for compounds like 2-chloro-6-hydroxy-4(3H)-pyrimidinone often involves interaction with biological targets such as enzymes or receptors.
The polar surface area (PSA) and logP values indicate moderate lipophilicity, which may affect its absorption and distribution in biological systems .
2-Chloro-6-hydroxy-4(3H)-pyrimidinone has several scientific uses:
Pyrimidinone derivatives represent a privileged scaffold in medicinal chemistry due to their structural mimicry of endogenous nucleobases and versatile hydrogen-bonding capabilities. The 4(3H)-pyrimidinone core, characterized by a carbonyl group at C4 and hydroxyl/methyl substituents at C2 or C6, serves as a tunable platform for designing enzyme inhibitors and receptor antagonists. This ring system exhibits tautomeric versatility, allowing it to adopt multiple forms (keto-enol equilibrium), which enhances its adaptability to biological targets [1] [5].
The electron-deficient nature of the pyrimidinone ring enables regiospecific electrophilic substitutions at C5 and nucleophilic displacements at C2/C6 halogens. For example, 6-chloro-4-hydroxy-2-methylpyrimidine exemplifies how C6 chlorine enhances reactivity for cross-coupling, while C4 hydroxyl contributes to target binding via hydrogen bonding [4]. In HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as the DABO (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) family, the pyrimidinone core anchors critical interactions with the hydrophobic pocket of reverse transcriptase. Strategic modifications at C2 (alkoxy chains), C5 (alkyl groups), and C6 (benzyl/aryl) optimize potency against resistant strains [5].
Key drug design applications of pyrimidinone derivatives include:
Table 1: Pyrimidinone Core Modifications in Drug Design
Position | Modification | Biological Impact | Example Compound |
---|---|---|---|
C2 | Alkoxy/alkylthio | Enhances hydrophobic pocket binding in HIV RT | S-DABOs (IC₅₀ = 0.8 nM) [5] |
C4 | Keto group | Forms H-bonds with Lys101/Lys103 in RT | DABO derivatives |
C5 | Methyl/ethyl | Balances lipophilicity for cellular penetration | 5-Methyl-DABO [5] |
C6 | Benzyl/aryl | Targets allosteric site in HIV-1 RT | 6-(2,6-Dichlorobenzyl)-DABO |
2-Chloro-6-hydroxy-4(3H)-pyrimidinone (CAS: 1216965-68-2) emerged as a key synthetic intermediate during exploratory antiviral research in the early 1990s. Its structural uniqueness lies in the juxtaposition of electron-withdrawing chlorine at C2 and an acidic hydroxyl at C6, enabling divergent reactivity: the C2 chlorine facilitates nucleophilic substitutions, while the C6 hydroxyl participates in tautomerism and metal chelation [2] [6]. Early synthetic routes involved cyclocondensation of chloroacetamides with alkoxy-malonate esters, though yields were modest (30–45%) due to competing polymerization [2].
This compound gained prominence through the seminal work on DABO NNRTIs. Botta and Artico’s synthesis of iso-trimethoprim analogs revealed that 6-benzyl-2-methoxypyrimidin-4(3H)-one derivatives exhibited modest anti-HIV activity (EC₅₀ = 12.5 μg/mL). This discovery pivoted research toward pyrimidinones as HIV-1 RT inhibitors [5]. Optimization efforts demonstrated that replacing the C2 methoxy with sec-butoxy or cyclohexyloxy enhanced potency 9-fold, while C6 benzyl substitution with α-methylbenzyl groups improved activity against mutant strains. 2-Chloro-6-hydroxy-4(3H)-pyrimidinone served as the precursor for generating these analogs via alkoxide displacement at C2 [5] [6].
Table 2: Evolution of Pyrimidinone-Based HIV Inhibitors
Year | Development Phase | Key Advancement | Reference |
---|---|---|---|
1985–1992 | Antimicrobial screening | Iso-trimethoprim analogs show weak anti-HIV effects | Botta et al. [5] |
1993–1995 | First-generation DABOs | 2-sec-Butoxy-6-benzyl derivatives (EC₅₀ = 0.8 μM) | Artico et al. [5] |
1995 | S-DABOs | C2 O→S swap improves synthetic accessibility | [5] |
2025 | Long-acting formulations | DABO microbicides for HIV prevention | [5] |
The compound’s chemical reactivity profile underpinned later innovations:
Structurally related analogs like 5-chloro-6-hydroxy-4(3H)-pyrimidinone (CAS: 1193-56-2) were also investigated, though their biological profiles were less promising due to reduced membrane permeability [3] [6].
Comprehensive Compound Table
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4